molecular formula C5H4N4 B111176 5-Aminopyrazine-2-carbonitrile CAS No. 113305-94-5

5-Aminopyrazine-2-carbonitrile

Cat. No. B111176
Key on ui cas rn: 113305-94-5
M. Wt: 120.11 g/mol
InChI Key: VYANAPRTDDQFJY-UHFFFAOYSA-N
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Patent
US08093244B2

Procedure details

5-Bromo-pyrazin-2-ylamine was combined with copper (I) iodide (1.3 g, 6.9 mmol), potassium cyanide (0.44 g, 6.8 mmol), tetrakis (triphenylphosphine)palladium(0) (0.95 g, 0.83 mmol), and 18-crown-6 (0.058 g, 0.22 mmol) in DMF (15 mL). The resulting mixture was stirred for 40 min, then heated at reflux (155° C.) for 2 h. The reaction was cooled to room temperature, then allowed to stand overnight. The precipitate was separated by filtration and the filtrate was concentrated to dryness in vacuo. The orange-colored residue was taken up in EtOAc and hexanes and an initial precipitate was formed, then separated by filtration. Upon standing, additional precipitate formed in the mother liquor and was collected by filtration. The solids were combined to yield 0.10 g of a bright orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
0.95 g
Type
reactant
Reaction Step Three
Quantity
0.058 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
copper (I) iodide
Quantity
1.3 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C-:9]#[N:10].[K+].C1OCCOCCOCCOCCOCCOC1>CN(C=O)C.[Cu]I>[NH2:8][C:5]1[N:6]=[CH:7][C:2]([C:9]#[N:10])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
0.95 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.058 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
copper (I) iodide
Quantity
1.3 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC=1N=CC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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